molecular formula C14H15N3O4 B2416409 Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034253-56-8

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2416409
CAS No.: 2034253-56-8
M. Wt: 289.291
InChI Key: XIVDMJDWIYAVEN-UHFFFAOYSA-N
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Description

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a methoxypyrazine moiety, and a pyrrolidine ring

Properties

IUPAC Name

furan-2-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-19-12-13(16-6-5-15-12)21-10-4-7-17(9-10)14(18)11-3-2-8-20-11/h2-3,5-6,8,10H,4,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVDMJDWIYAVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the methoxypyrazine group can produce various reduced pyrazine derivatives .

Scientific Research Applications

Structural Components

The compound's structure can be broken down into three primary components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
  • Methoxypyrazine Moiety : Known for its diverse biological activities, this group may enhance the compound's pharmacological profile.
  • Pyrrolidine Ring : Often associated with neuroprotective properties and interactions with neurotransmitter systems.

Medicinal Chemistry

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone has been explored for its potential therapeutic applications, particularly in:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit enzymes involved in cancer cell proliferation. For instance, it has shown potential as a kinase inhibitor, which is crucial in cancer treatment due to its role in cell signaling pathways.

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Properties : Research has highlighted its effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions to introduce new functional groups.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials with specific properties due to its unique reactivity.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of derivatives of furan-containing compounds. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancers. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Antimicrobial Activity

Research conducted on similar pyrazine derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The studies used agar diffusion methods to assess antibacterial activity, revealing that specific substitutions on the pyrazine ring enhanced antimicrobial potency .

Mechanism of Action

The mechanism of action of Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-((3-chloropyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • Furan-2-yl(3-((3-fluoropyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
  • Furan-2-yl(3-((3-bromopyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to the presence of the methoxypyrazine group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a furan ring linked to a pyrrolidine moiety through a methoxy-substituted pyrazine. Its synthesis typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:

  • Formation of the Pyrazine Ring : Synthesized through appropriate starting materials under controlled conditions.
  • Methoxylation : The pyrazine ring is methoxylated using methanol and a suitable catalyst.
  • Pyrrolidine Formation : The pyrrolidine ring is synthesized separately and linked to the methoxypyrazine.
  • Final Modification : The compound is completed with further functionalization to enhance biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine and pyrazine exhibit significant antimicrobial activities. For instance, compounds similar to this compound have demonstrated:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 512 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32 - 512
Escherichia coli8.33 - 156.47
Candida albicans16.69 - 78.23

Antifungal Activity

The compound has also shown antifungal properties, particularly against Candida albicans, with MIC values indicating moderate effectiveness .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Modulation : Its structure allows for potential binding to various receptors, modulating their activity and affecting cellular responses .

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated several derivatives of pyrrolidine for their antimicrobial efficacy against clinical isolates. The study found that compounds closely related to this compound exhibited potent activity against resistant strains of bacteria, suggesting their potential as leads for new antibiotic development .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the functional groups significantly influence the biological activity of the compound. For instance, the presence of electron-withdrawing groups enhances antibacterial potency, while hydrophobic interactions play a crucial role in antifungal activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Furan-2-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, and what reaction conditions optimize its formation?

Answer:
The synthesis typically involves multi-step reactions, leveraging coupling strategies between furan-containing precursors and substituted pyrrolidine intermediates. Key steps include:

  • Amide/Carbonyl Bond Formation : Reacting a furan-2-carboxylic acid derivative with a pyrrolidine amine (e.g., 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine) using coupling agents like EDCl or HATU in anhydrous THF or DCM .
  • Ether Linkage Introduction : The methoxypyrazine group is often introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-hydroxypyrrolidine with 3-methoxy-2-chloropyrazine in the presence of a base like DBU at room temperature .
  • Purification : Silica gel chromatography with eluents such as ethyl acetate/hexane or methanol/DCM mixtures ensures high purity. TLC monitoring (Rf ~0.2–0.3) is critical .

Basic: What spectroscopic and crystallographic techniques are most reliable for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) identify key functional groups. For example, the furan proton signals appear at δ 6.5–7.5 ppm, while pyrrolidine protons resonate between δ 2.5–4.0 ppm .
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemistry and confirms the spatial arrangement of the methoxypyrazine and furan moieties. Crystallization in dioxane or ethanol yields suitable crystals .
  • HRMS/IR : High-resolution mass spectrometry validates molecular weight (±2 ppm accuracy), while IR confirms carbonyl (1680–1700 cm⁻¹) and ether (1100–1250 cm⁻¹) bonds .

Advanced: How can steric hindrance from the methoxypyrazine group be mitigated during synthesis to improve yield?

Answer:

  • Catalyst Selection : Use bulky bases (e.g., DBU) to enhance nucleophilicity in sterically crowded environments .
  • Temperature Control : Prolonged reaction times (16–24 hours) at 40–60°C improve reactivity without side-product formation .
  • Protection/Deprotection : Temporarily protecting the methoxy group (e.g., with tert-butyldimethylsilyl ether) during coupling steps reduces steric clashes. Subsequent deprotection with TBAF restores the methoxy functionality .

Advanced: How should researchers address contradictory pharmacological data, such as inconsistent IC50 values in enzyme inhibition assays?

Answer:

  • Assay Standardization : Normalize protocols using positive controls (e.g., staurosporine for kinase assays) and ensure consistent ATP concentrations .
  • Solvent Effects : Test compound solubility in DMSO/PBS mixtures; precipitation can artificially inflate IC50 values. Use concentrations ≤0.1% DMSO .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or cellular assays (e.g., apoptosis markers) to rule out assay-specific artifacts .

Basic: What in vitro models are suitable for initial pharmacological profiling of this compound?

Answer:

  • Kinase Inhibition : Screen against CDK family enzymes (e.g., CDK2/9) using fluorescence-based ADP-Glo™ assays .
  • Cellular Uptake : Use Caco-2 monolayers to assess permeability (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) identify therapeutic windows (IC50 <10 µM suggests potential efficacy) .

Advanced: How can computational modeling synergize with experimental data to predict target interactions?

Answer:

  • Docking Studies : Use Schrödinger’s Glide or AutoDock Vina to model interactions with CDKs. Focus on hydrogen bonding with the methoxypyrazine oxygen and hydrophobic contacts with the pyrrolidine ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .
  • QSAR Analysis : Corporate substituent effects (e.g., methoxy vs. ethoxy groups) to predict bioactivity cliffs and guide SAR optimization .

Basic: What are the stability considerations for storing this compound, and how does the methoxypyrazine group influence degradation pathways?

Answer:

  • Storage Conditions : Store at −20°C under argon in amber vials to prevent oxidation. The methoxypyrazine group is susceptible to photodegradation; avoid prolonged light exposure .
  • Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for hydrolysis byproducts. The pyrrolidine-furan ketone bond may hydrolyze under acidic conditions (pH <3) .

Advanced: What strategies resolve crystallographic disorder in the pyrrolidine ring during X-ray structure determination?

Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>95%) .
  • Refinement : In SHELXL, apply restraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters (ADPs) for the pyrrolidine atoms. Partial occupancy modeling may be required for disordered methoxypyrazine conformers .

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